![molecular formula C10H5N3O6S B1580846 4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid CAS No. 63589-25-3](/img/structure/B1580846.png)
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid
Overview
Description
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid is a chemical compound with the molecular formula C10H5N3O6S . It has a molecular weight of 295.23 .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains diazo, nitro, oxo, and sulfonic acid functional groups .Physical And Chemical Properties Analysis
This compound has a pH of 1.1-1.2 at 20℃ and 10g/L .Scientific Research Applications
Chemichromic Azodye Synthesis for Blood Parameter Monitoring
A study by Viscardi et al. (2002) explored the azo coupling of 6-amino-4-hydroxy-2-naphthalenesulfonic acid with 2,4-dinitrobenzenediazonium ion, leading to a chemichromic azodye. This dye changes color in the physiological pH range, indicating its potential application in monitoring blood parameters. The research optimized the synthesis process, highlighting its relevance in sensor development for healthcare applications (Viscardi et al., 2002).
Copper(II), Nickel(II), and Cobalt(II) Complexes with Azo‐Linked Schiff Base Ligands
Tunçel and Serin (2005) synthesized Schiff bases by coupling benzenediazonium chloride ions with 4‐amino‐5‐hydroxy‐2,7‐naphthalenedisulfonic acid. These bases were then used to create metal complexes with copper(II), nickel(II), and cobalt(II), demonstrating applications in the development of materials with potential optical or electrical properties (Tunçel & Serin, 2005).
Analytical Application in Nitrite Determination
Sulaiman (1984) investigated the differential pulse polarographic behavior of diazonium salt derived from 1-amino-4-naphthalenesulfonic acid for the trace determination of nitrite and naphthionic acid. This research provides a foundation for sensitive analytical methods to monitor environmental and biological samples for nitrite content, crucial for environmental protection and food safety (Sulaiman, 1984).
Degradation Studies for Environmental Application
Zhu et al. (2012) studied the Fenton process degradation of 1-diazo-2-naphthol-4-sulfonic acid, a naphthalene dye intermediate. This research contributes to understanding the environmental impact and degradation pathways of azo dyes, offering insights into potential treatment strategies for dye-contaminated wastewater, a significant environmental concern (Zhu et al., 2012).
Thrombopoietin Mimics for Medical Research
Duffy et al. (2001) identified 4-diazo-3-hydroxy-1-naphthalenesulfonic acids as thrombopoietin (TPO) mimics, presenting a novel approach to megakaryocytopoiesis promotion. This discovery opens new avenues in medical research, particularly in developing treatments for conditions related to platelet production and function (Duffy et al., 2001).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H314-H318-H242-H228-H412 . Precautionary statements include P210-P240-P241-P280-P370+P378-P273-P501 . It may cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation may cause respiratory tract irritation and may be fatal as a result of spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema .
properties
IUPAC Name |
1-diazonio-6-nitro-4-sulfonaphthalen-2-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFWJWRQXDDAEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)O)[O-])[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Diazo-3,4-dihydro-7-nitro-3-oxo-1-naphthalenesulfonic acid | |
CAS RN |
63589-25-3 | |
Record name | 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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